Product packaging for 2-Aminopentanedioic acid;hydrogen sulfide(Cat. No.:CAS No. 25513-46-6)

2-Aminopentanedioic acid;hydrogen sulfide

Cat. No.: B3028652
CAS No.: 25513-46-6
M. Wt: 181.21 g/mol
InChI Key: QKEHROGOYBRAQO-UHFFFAOYSA-N
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Description

L-Glutamic Acid (CAS 56-86-0) is a high-purity, research-grade amino acid essential for a wide spectrum of biochemical and physiological studies. As a primary excitatory neurotransmitter in the mammalian central nervous system, it is indispensable for neuroscience research, enabling investigations into neural pathways, synaptic plasticity, and the mechanisms underlying neurological disorders . Its role is mediated through the activation of both ionotropic (NMDA, AMPA, kainate) and metabotropic glutamate receptors, making it a critical tool for studying receptor function and signal transduction . Beyond neurotransmission, L-Glutamic Acid is a central molecule in cellular metabolism. It serves as a key building block for protein synthesis and plays a crucial role in nitrogen transport and disposal, participating in transamination reactions to form other amino acids and undergoing deamination to facilitate waste nitrogen excretion . This places it at the crossroads of multiple metabolic pathways, including the citric acid cycle, where it contributes to energy production . In the research laboratory, this compound is used in cell culture media as a nutrient and in the biosynthesis of other amino acids via fermentation processes . Furthermore, its properties make it a valuable component in the formulation of pharmaceutical and biotechnological products . Our product is strictly classified as For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human use, and must be handled by qualified professionals in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H11NO4S B3028652 2-Aminopentanedioic acid;hydrogen sulfide CAS No. 25513-46-6

Properties

Key on ui mechanism of action

Glutamate activates both ionotropic and metabotropic glutamate receptors. The ionotropic ones being non-NMDA (AMPA and kainate) and NMDA receptors. Free glutamic acid cannot cross the blood-brain barrier in appreciable quantities; instead it is converted into L-glutamine, which the brain uses for fuel and protein synthesis. It is conjectured that glutamate is involved in cognitive functions like learning and memory in the brain, though excessive amounts may cause neuronal damage associated in diseases like amyotrophic lateral sclerosis, lathyrism, and Alzheimer's disease. Also, the drug phencyclidine (more commonly known as PCP) antagonizes glutamate at the NMDA receptor, causing behavior reminiscent of schizophrenia. Glutamate in action is extremely difficult to study due to its transient nature.

CAS No.

25513-46-6

Molecular Formula

C5H11NO4S

Molecular Weight

181.21 g/mol

IUPAC Name

2-aminopentanedioic acid;sulfane

InChI

InChI=1S/C5H9NO4.H2S/c6-3(5(9)10)1-2-4(7)8;/h3H,1-2,6H2,(H,7,8)(H,9,10);1H2

InChI Key

QKEHROGOYBRAQO-UHFFFAOYSA-N

Isomeric SMILES

C(CC(=O)O)[C@@H](C(=O)O)N

Canonical SMILES

C(CC(=O)O)C(C(=O)[O-])N.[Na+]

boiling_point

Sublimes at 175 °C

Color/Form

Orthorhombic plates from dilute alcohol

density

1.538 g/cu cm at 20 °C

melting_point

213 °C (OECD Guideline 102 (Melting point / Melting Range))

Other CAS No.

56-86-0
6106-04-3

physical_description

White powder;  [Sigma-Aldrich MSDS]

Pictograms

Corrosive

Related CAS

25513-46-6
138-15-8 (unspecified hydrochloride)
16690-92-9 (di-hydrochloride salt)
19238-49-4 (unspecified calcium salt)
19473-49-5 (mono-potassium salt)
24595-14-0 (unspecified potassium salt)
55695-80-2 (mono-lithium salt)
7558-63-6 (mono-ammonium salt)

sequence

E

shelf_life

Stable under recommended storage conditions. /L-Glutamic acid hydrochloride/

solubility

Sparingly soluble in water;  practically insoluble in ethanol or ether
In water, 8570 mg/L at 25 °C
Insoluble in methanol, ethanol, ether, acetone, cols glacial acetic acid and common neutral solvents.
8.57 mg/mL
Slight soluble in water and ether
Insoluble (in ethanol)

Synonyms

Aluminum L Glutamate
Aluminum L-Glutamate
D Glutamate
D-Glutamate
Glutamate
Glutamate, Potassium
Glutamic Acid
Glutamic Acid, (D)-Isomer
L Glutamate
L Glutamic Acid
L-Glutamate
L-Glutamate, Aluminum
L-Glutamic Acid
Potassium Glutamate

vapor_pressure

Vapor pressure: 1.7X10-8 mm Hg at 25 °C /Extrapolated from liquid-phase temperatures to a solid at 25 °C/
<1.10X10-5 mm Hg at 20 °C (OECD Guideline 104 (Vapor Pressure Curve))

Origin of Product

United States

L Glutamic Acid Metabolism: Pathways and Intermediates

Central Role of L-Glutamic Acid in Nitrogen Metabolism

L-glutamic acid is at the heart of nitrogen metabolism, acting as a primary collector and donor of amino groups, thereby facilitating the synthesis and degradation of other amino acids and ensuring the proper management of nitrogen within the body. bioline.org.brwikipedia.org

Ammonia (B1221849) Assimilation Pathways

The incorporation of inorganic ammonia into organic molecules is a critical step in the biosynthesis of nitrogen-containing compounds. L-glutamic acid is central to this process through two primary pathways. asm.orgadpcollege.ac.incore.ac.uk

One of the direct routes for ammonia assimilation is the reductive amination of α-ketoglutarate, an intermediate of the citric acid cycle. wikipedia.orgresearchgate.net This reaction is catalyzed by the enzyme glutamate (B1630785) dehydrogenase (GDH), which utilizes a reduced coenzyme, typically NADPH, to convert α-ketoglutarate and ammonia into L-glutamic acid. adpcollege.ac.inbrainly.in This process effectively transforms inorganic nitrogen into a biologically usable organic form. adpcollege.ac.in While significant, this pathway's efficiency can be influenced by the cellular concentration of ammonia. nih.govresearchgate.net

Key Components of Reductive Amination:

ReactantsEnzymeProduct
α-Ketoglutarate, Ammonia (NH₃), NADPHGlutamate Dehydrogenase (GDH)L-Glutamic Acid, NADP⁺, H₂O

This interactive table summarizes the core components of the reductive amination of α-ketoglutarate.

A more prevalent and efficient pathway for ammonia assimilation, especially at low ammonia concentrations, is the GS/GOGAT cycle. adpcollege.ac.inresearchgate.netnih.gov This two-step process involves the coordinated action of two enzymes: glutamine synthetase (GS) and glutamate synthase (GOGAT). nih.govoup.com

First, glutamine synthetase catalyzes the ATP-dependent condensation of L-glutamic acid and ammonia to form glutamine. nih.gov This reaction serves as a primary mechanism for detoxifying ammonia and incorporating it into a non-toxic organic molecule. uomustansiriyah.edu.iq

Subsequently, glutamate synthase (also known as glutamine:2-oxoglutarate aminotransferase or GOGAT) transfers the amide group from glutamine to α-ketoglutarate, yielding two molecules of L-glutamic acid. nih.govnih.gov One of these glutamate molecules can then be used for various biosynthetic processes, while the other can re-enter the GS/GOGAT cycle. nih.gov This cyclic pathway ensures a continuous supply of L-glutamic acid for cellular needs. oup.comfrontiersin.org

Steps of the GS/GOGAT Cycle:

StepEnzymeReactantsProducts
1Glutamine Synthetase (GS)L-Glutamic Acid, NH₃, ATPGlutamine, ADP, Pi
2Glutamate Synthase (GOGAT)Glutamine, α-Ketoglutarate, NADPH2x L-Glutamic Acid, NADP⁺

This interactive table details the sequential reactions of the GS/GOGAT cycle.

Transamination Reactions Involving L-Glutamic Acid

Transamination is a fundamental process in amino acid metabolism, allowing for the interconversion of amino acids and α-keto acids. wikipedia.org L-glutamic acid is a central participant in these reactions, which are catalyzed by enzymes called aminotransferases or transaminases. wikipedia.orgrnlkwc.ac.in In these readily reversible reactions, the amino group from L-glutamic acid is transferred to an α-keto acid, resulting in the formation of a new amino acid and α-ketoglutarate. wikipedia.orgrnlkwc.ac.in

This mechanism allows the nitrogen that was initially fixed into L-glutamic acid to be distributed to synthesize a wide array of other non-essential amino acids required by the cell. adpcollege.ac.in Conversely, during amino acid catabolism, amino groups from various amino acids are transferred to α-ketoglutarate to form L-glutamic acid, which then serves as a collection point for nitrogen. bioline.org.brwikipedia.org

A common example is the reaction catalyzed by alanine (B10760859) transaminase (ALT), where L-glutamic acid reacts with pyruvate (B1213749) to form α-ketoglutarate and alanine. wikipedia.org Another key example is the reaction involving aspartate transaminase (AST), which interconverts L-glutamic acid and oxaloacetate to α-ketoglutarate and aspartate. wikipedia.orgrnlkwc.ac.in

L-Glutamic Acid in Nitrogen Recycling and Transport

L-glutamic acid plays a crucial role in the recycling and transport of nitrogen within and between tissues. In many tissues, excess nitrogen from the breakdown of proteins and other nitrogenous compounds is funneled into the synthesis of L-glutamic acid through transamination reactions. wikipedia.orguomustansiriyah.edu.iq

For transport to the liver for final disposal, this nitrogen is often incorporated into glutamine, a reaction catalyzed by glutamine synthetase. uomustansiriyah.edu.iqphysiology.org Glutamine, with its two nitrogen atoms, serves as a non-toxic carrier of ammonia in the bloodstream. bioline.org.bruomustansiriyah.edu.iq Upon reaching the liver, the enzyme glutaminase (B10826351) hydrolyzes glutamine back to L-glutamic acid and ammonia. uomustansiriyah.edu.iq

The L-glutamic acid can then undergo oxidative deamination, a reaction catalyzed by glutamate dehydrogenase, which releases the amino group as ammonia and regenerates α-ketoglutarate. wikipedia.orguomustansiriyah.edu.iq This released ammonia is subsequently converted into urea (B33335) in the liver and excreted, completing the nitrogen disposal process. wikipedia.org Studies have shown that after oral ingestion of labeled glutamic acid, the majority of the nitrogen label appears in arterial alanine and glutamine, highlighting the intestine's role in this nitrogen transport process. nih.gov

L-Glutamic Acid as a Precursor for Biomolecules

Beyond its central role in nitrogen metabolism, L-glutamic acid serves as a precursor for the synthesis of several other important biomolecules. nih.govsolubilityofthings.com It is a building block for proteins, and its metabolic derivatives are involved in various cellular functions. wikipedia.orgebi.ac.uk

One of the most significant roles of L-glutamic acid is as a precursor for the synthesis of other amino acids, such as proline and arginine. nih.govymdb.ca It is also the direct precursor to the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), which is synthesized from glutamate via the action of glutamate decarboxylase. wikipedia.orgebi.ac.uk Furthermore, L-glutamic acid is a component in the synthesis of the antioxidant glutathione (B108866), a tripeptide crucial for protecting cells from oxidative damage. researchgate.net

Biosynthesis of Other Amino Acids (e.g., Aspartic Acid, Serine, Alanine, Lysine (B10760008), Proline, Arginine)

L-glutamic acid serves as a primary nitrogen donor for the synthesis of several other amino acids through transamination reactions, where the amino group of glutamate is transferred to an α-keto acid. bioline.org.brlibretexts.org

Aspartic Acid: The amino group from L-glutamate is transferred to oxaloacetate, an intermediate of the citric acid cycle, to form L-aspartic acid. This reaction is catalyzed by aspartate aminotransferase.

Alanine: Alanine is synthesized from pyruvate, the end product of glycolysis, via a transamination reaction with L-glutamate as the amino donor. wikipedia.org This process is facilitated by the enzyme alanine aminotransferase. wikipedia.org

Proline: The biosynthesis of proline from L-glutamate involves a series of enzymatic steps. wikipedia.org Initially, glutamate is converted to glutamate-5-semialdehyde. wikipedia.orgyoutube.com This intermediate then spontaneously cyclizes to form Δ1-pyrroline-5-carboxylate, which is subsequently reduced to proline. wikipedia.orgnih.govyoutube.com

Arginine: The synthesis of arginine from L-glutamate is a more complex pathway. frontiersin.org Glutamate is first converted to ornithine through a series of reactions. embopress.orgasm.org Ornithine then enters the urea cycle, where it is converted to citrulline and subsequently to arginine. embopress.orgwikipedia.org

Lysine: In fungi and some prokaryotes, L-glutamic acid is a precursor for lysine biosynthesis via the α-aminoadipate (AAA) pathway. wikipedia.orglibretexts.org This pathway begins with the condensation of α-ketoglutarate, derived from glutamate, and acetyl-CoA. wikipedia.org

Serine: While serine is primarily synthesized from the glycolytic intermediate 3-phosphoglycerate, L-glutamate can contribute to its synthesis by providing the necessary amino group through a transamination reaction.

Gamma-Aminobutyric Acid (GABA) Biosynthesis from L-Glutamic Acid

L-glutamic acid is the direct precursor for the synthesis of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. bioline.org.brebi.ac.uk This conversion is a single-step decarboxylation reaction catalyzed by the enzyme glutamate decarboxylase (GAD). oup.comresearchgate.netucl.ac.uk This enzyme requires pyridoxal-5'-phosphate (PLP) as a cofactor. ucl.ac.uk The irreversible α-decarboxylation of L-glutamic acid by GAD results in the formation of GABA. ucl.ac.ukmdpi.com This process is crucial for regulating neuronal excitability.

Nucleotide and Amino Sugar Synthesis

L-glutamic acid, and its amide form L-glutamine, are fundamental for the de novo synthesis of purine (B94841) and pyrimidine (B1678525) nucleotides, the building blocks of DNA and RNA. beilstein-journals.orgmedchemexpress.com Glutamine serves as a nitrogen donor for approximately half of the nitrogen atoms in the purine and pyrimidine rings, while glutamate provides the remaining nitrogen atoms. nih.gov This makes the glutamate biosynthesis pathway a major route for nitrogen assimilation into these essential biomolecules. nih.gov Furthermore, glutamine, derived from glutamate, is a precursor for the synthesis of amino sugars, which are important components of glycoproteins and other complex carbohydrates. medchemexpress.com

Poly-γ-Glutamic Acid (γ-PGA) Biosynthesis Precursor

L-glutamic acid is the essential monomeric unit for the biosynthesis of poly-γ-glutamic acid (γ-PGA), a naturally occurring biopolymer. frontiersin.orgmdpi.com γ-PGA is a homopolymer of D- and L-glutamic acid units linked by peptide bonds between the α-amino group of one glutamate monomer and the γ-carboxyl group of the adjacent monomer. mdpi.com The production of γ-PGA can occur through two main pathways for obtaining the L-glutamic acid precursor: endogenously, where carbon sources are converted to L-glutamic acid via the Krebs cycle, or exogenously, where extracellular L-glutamic acid is utilized. frontiersin.orgnih.gov The biosynthesis involves the polymerization of these glutamic acid units, a process catalyzed by the enzyme γ-PGA synthetase. mdpi.com Some microorganisms possess a racemase to convert L-glutamate to D-glutamate, allowing for the incorporation of both isomers into the polymer chain. nih.govwikipedia.org

Glutathione Synthesis

L-glutamic acid is one of the three amino acid components required for the synthesis of glutathione (GSH), a critical antioxidant in most living organisms. wikipedia.orglambertshealthcare.co.uk The other two amino acids are cysteine and glycine (B1666218). wikipedia.org The biosynthesis of glutathione is a two-step, ATP-dependent process. wikipedia.orgutrgv.edu In the first, rate-limiting step, glutamate-cysteine ligase catalyzes the formation of a peptide bond between the γ-carboxyl group of L-glutamic acid and the amino group of cysteine, forming γ-glutamylcysteine. researchgate.netnih.gov In the second step, glutathione synthetase adds glycine to the C-terminus of γ-glutamylcysteine to form the tripeptide glutathione. researchgate.net

Chlorophyll Synthesis Precursor

In plants and algae, L-glutamic acid is the primary precursor for the biosynthesis of chlorophyll, the pigment essential for photosynthesis. unirioja.esmdpi.com The carbon skeleton of glutamic acid is utilized intact to form 5-aminolevulinic acid (ALA), a key precursor for all tetrapyrroles, including chlorophylls (B1240455) and hemes. nih.govannualreviews.org This pathway, known as the C5 pathway, involves the conversion of glutamate to glutamate-1-semialdehyde, which is then transformed into ALA. annualreviews.orgresearchgate.net

L-Glutamic Acid in Carbon Metabolism and Energy Homeostasis

L-glutamic acid plays a significant role in carbon metabolism and the maintenance of energy balance within the cell. Through transamination and deamination reactions, the carbon skeleton of glutamate can enter the citric acid cycle as α-ketoglutarate. bioline.org.br This allows glutamate to be used as a fuel source, contributing to the production of ATP. The glucose-alanine cycle illustrates this role, where glutamate provides the amino group to convert pyruvate to alanine in muscle tissue. wikipedia.org Alanine is then transported to the liver, where it is converted back to pyruvate for gluconeogenesis. wikipedia.org Glutamate and its derivative glutamine are also major energy sources for rapidly dividing cells, such as enterocytes in the small intestine. mdpi.comnih.gov

Anaplerotic Role in the Tricarboxylic Acid (TCA) Cycle

Anaplerosis, derived from the Greek meaning "to fill up," refers to the replenishment of intermediates of the tricarboxylic acid (TCA) cycle that have been extracted for biosynthetic purposes. wikipedia.orgoup.com The TCA cycle is a critical hub for both energy production and the synthesis of various molecules, making the regulation of its intermediates crucial for cellular homeostasis. wikipedia.org L-glutamic acid serves as a major anaplerotic substrate, particularly in rapidly proliferating cells and tissues with high energy demands. researchgate.netcellsignal.com

The primary mechanism by which L-glutamic acid contributes to the TCA cycle is through its conversion to the intermediate α-ketoglutarate. wikipedia.orgproteopedia.org This conversion can occur via two main pathways:

Transamination: In this reversible reaction, the amino group of L-glutamic acid is transferred to an α-keto acid, a process catalyzed by enzymes called transaminases (or aminotransferases). wikipedia.orglibretexts.org A common example is the reaction with oxaloacetate to form aspartate and α-ketoglutarate. wikipedia.org The newly formed α-ketoglutarate directly enters the TCA cycle, thus replenishing the pool of intermediates. libretexts.orgwikidoc.org

Oxidative Deamination: L-glutamic acid can undergo oxidative deamination, a reaction catalyzed by the enzyme glutamate dehydrogenase. wikipedia.orgwikipedia.orgwikidoc.org This reaction removes the amino group as ammonia (NH₄⁺) and oxidizes L-glutamic acid to α-ketoglutarate. wikipedia.orgwikipedia.org

The replenishment of TCA cycle intermediates by L-glutamic acid is vital for maintaining the cycle's capacity for ATP production and for providing precursors for various biosynthetic pathways. oup.comnih.gov For instance, in many cancer cells, which have a high demand for both energy and building blocks, glutamine (which is readily converted to glutamate) is a primary source for anaplerosis. wikipedia.orgnih.gov

Table 1: Key Enzymes and Reactions in the Anaplerotic Role of L-Glutamic Acid

Enzyme Reaction Product Entering TCA Cycle
Transaminases (e.g., Aspartate transaminase) L-glutamate + Oxaloacetate ⇌ α-ketoglutarate + Aspartate α-ketoglutarate
Glutamate Dehydrogenase L-glutamate + NAD⁺ + H₂O ⇌ α-ketoglutarate + NADH + H⁺ + NH₄⁺ α-ketoglutarate

Catabolism of L-Glutamic Acid

The breakdown of L-glutamic acid, or its catabolism, is a fundamental process in amino acid metabolism, leading to the generation of energy or the synthesis of other molecules. The principal pathways for L-glutamic acid catabolism are transamination and oxidative deamination, which ultimately lead to the formation of α-ketoglutarate. wikipedia.orgbioline.org.br

Transamination: As described in the anaplerotic role, transamination is a major catabolic fate for L-glutamic acid. wikipedia.org The amino group is transferred to various α-keto acids, leading to the synthesis of other non-essential amino acids while converting L-glutamic acid into α-ketoglutarate. proteopedia.org For example, the reaction with pyruvate, catalyzed by alanine transaminase (ALT), produces alanine and α-ketoglutarate. wikipedia.org This α-ketoglutarate can then be further metabolized in the TCA cycle for energy production. doggywoogie.eu

Oxidative Deamination: This process, primarily occurring in the liver and kidney, is catalyzed by glutamate dehydrogenase. wikipedia.orguomustansiriyah.edu.iq It results in the liberation of the amino group as free ammonia and the formation of α-ketoglutarate. wikipedia.orgbioline.org.br The ammonia produced is a toxic substance that is subsequently detoxified, primarily through its conversion to urea in the urea cycle. wikipedia.org The α-ketoglutarate enters the TCA cycle to be oxidized for energy. bioline.org.br

Decarboxylation: In a distinct catabolic pathway, particularly important in the central nervous system, L-glutamic acid can be decarboxylated by the enzyme glutamate decarboxylase (GAD) to form gamma-aminobutyric acid (GABA). wikipedia.orgbioline.org.br GABA is the primary inhibitory neurotransmitter in the brain. wikipedia.orgebi.ac.uk

The catabolism of L-glutamic acid is thus a versatile process. It not only contributes to energy production through the TCA cycle but also plays a crucial role in nitrogen metabolism and the synthesis of neurotransmitters. wikipedia.orgdoggywoogie.eu

Table 2: Major Pathways of L-Glutamic Acid Catabolism

Pathway Key Enzyme(s) Primary Product(s) Metabolic Fate of Products
Transamination Transaminases (e.g., ALT, AST) α-ketoglutarate, various amino acids α-ketoglutarate enters the TCA cycle; new amino acids used for protein synthesis or further metabolism.
Oxidative Deamination Glutamate Dehydrogenase α-ketoglutarate, Ammonia (NH₄⁺) α-ketoglutarate enters the TCA cycle; ammonia enters the urea cycle for excretion.
Decarboxylation Glutamate Decarboxylase (GAD) Gamma-aminobutyric acid (GABA), Carbon Dioxide (CO₂) GABA functions as an inhibitory neurotransmitter.

Enzymology of L Glutamic Acid Metabolism

Glutamine Synthetase (GS)

Glutamine synthetase (GS, EC 6.3.1.2) is a vital enzyme found across all domains of life, responsible for the ATP-dependent synthesis of glutamine from glutamate (B1630785) and ammonia (B1221849). This reaction is fundamental for nitrogen assimilation and homeostasis, channeling inorganic nitrogen into organic molecules. libretexts.orgnih.govacs.org

Catalytic Mechanisms of Glutamine Synthetase

The catalytic mechanism of GS involves a two-step process utilizing ATP to drive the formation of glutamine. libretexts.orgnih.govwikipedia.orgfao.orgnih.gov

Activation of Glutamate: The reaction initiates with the binding of ATP to the enzyme, which is then followed by the binding of glutamate. ATP phosphorylates the γ-carbon of glutamate, forming an unstable intermediate, γ-glutamyl phosphate (B84403). This step is facilitated by divalent metal cations, such as Mn²⁺ or Mg²⁺, which help orient the substrates and ATP within the active site. libretexts.orgwikipedia.org Specific residues, like E305, are proposed to play a role in deprotonating the ammonium (B1175870) ion. fao.org

Ammonia Incorporation: In the second step, ammonia (NH₃) acts as a nucleophile, attacking the activated γ-glutamyl phosphate intermediate. This nucleophilic substitution displacs inorganic phosphate (Pᵢ) and forms glutamine. wikipedia.orgfao.orgnih.gov The release of ADP and Pᵢ typically occurs after ammonia binding and glutamine formation. wikipedia.org

While the primary function is glutamine synthesis, GS can also catalyze related reactions, such as the formation of γ-glutamylhydroxamate when hydroxylamine (B1172632) is present instead of ammonia. wikipedia.org The catalytic cycle is generally considered to occur in two phases, with the ammonia incorporation step often identified as the rate-limiting step. fao.org

Isoforms and Tissue-Specific Expression of Glutamine Synthetase

GS exhibits diverse isoforms and varied tissue-specific expression patterns, reflecting its crucial roles in different physiological contexts.

In Plants: Plant GS is broadly categorized into two main isoforms based on subcellular localization: cytosolic (GS1) and chloroplastic (GS2). mdpi.comfrontiersin.orgcas.czmdpi.com

GS1: This group comprises multiple isoforms, often with distinct affinities for ammonium and glutamate, suggesting specialized roles in nitrogen assimilation, transport, and remobilization. mdpi.com GS1 isoforms are found in various tissues, including vascular bundles, where they contribute to nitrogen remobilization from senescing leaves and seed filling. frontiersin.orgrothamsted.ac.uk

GS2: Primarily located in chloroplasts, GS2 is involved in assimilating ammonium derived from photorespiration and nitrate (B79036) reduction. mdpi.com

Expression levels of GS are known to be tissue-specific. For example, in Camellia sinensis, GS shows the highest expression and activity in buds (youngest leaves), with progressively lower levels in older leaves, stems, and roots. cas.czscilit.com This differential expression is critical for managing nitrogen metabolism across different plant tissues and developmental stages. mdpi.comrothamsted.ac.uk

In Animals: GS is ubiquitously expressed in animal tissues but shows particularly high concentrations in astrocytes within the brain and in hepatocytes surrounding the central veins of the liver. plos.org In neural tissues, GS is primarily cytoplasmic and confined to astrocytes, playing a role in neurotransmitter glutamate recycling. plos.orgbiologists.com In the liver, the subcellular localization of GS can be tissue-specific, being mitochondrial in uricotelic vertebrates and cytoplasmic in brain cells, potentially mediated by a weak mitochondrial targeting sequence. biologists.com While humans express two main GDH isoforms (discussed below), the existence and specific roles of distinct GS isoforms in mammals are less extensively detailed in the provided search results compared to plants.

Table 1: Glutamine Synthetase (GS) Isoforms and Expression (Plants)

IsoformSubcellular LocationPrimary RoleTissue Expression Highlights
GS1 CytosolicNitrogen assimilation, transport, remobilization, seed fillingVascular bundles, various tissues; differential expression based on developmental stage and physiological demand.
GS2 ChloroplasticAssimilation of ammonium from photorespiration and nitrate reductionPrimarily in photosynthetic tissues.

Glutamate Dehydrogenase (GDH)

Glutamate dehydrogenase (GDH, EC 1.4.1.2-4) is a ubiquitous enzyme that catalyzes the reversible oxidative deamination of L-glutamate to α-ketoglutarate and ammonia, using NAD(P)⁺ as a cofactor. nih.govnih.govresearchgate.netmdpi.comwikipedia.org This reaction is central to linking amino acid metabolism with the tricarboxylic acid (TCA) cycle, thereby influencing both carbon and nitrogen metabolism. nih.govresearchgate.netnih.gov

Catalytic Mechanisms of Glutamate Dehydrogenase

The catalytic mechanism of GDH involves several key steps: ebi.ac.uk

Amine Deprotonation and Hydride Transfer: The reaction begins with the deprotonation of the α-amino group of glutamate by a general base residue, such as Asp165. This is followed by the transfer of a hydride ion from the substrate to the nicotinamide (B372718) ring of the NAD(P)⁺ cofactor, forming an iminoglutarate (B1219421) intermediate. ebi.ac.uk

Nucleophilic Attack: A water molecule, activated by another general base residue (e.g., Lys125), performs a nucleophilic attack on the iminoglutarate intermediate, leading to the formation of a carbinolamine intermediate. ebi.ac.uk

Ammonia Elimination and Regeneration: The carbinolamine intermediate undergoes proton transfer, facilitated by Asp165, followed by the elimination of ammonia (NH₃) and the regeneration of the enzyme's active site. ebi.ac.uk

In mammalian systems, the thermodynamic equilibrium of the GDH-catalyzed reaction generally favors the production of α-ketoglutarate and ammonia. wikipedia.org The enzyme's directionality can be influenced by the relative concentrations of substrates and the NAD⁺/NADH ratio within the cell. wikipedia.org

Isoforms and Coenzyme Specificity of Glutamate Dehydrogenase

GDHs exhibit significant variation in coenzyme specificity and the presence of multiple isoforms, particularly in higher organisms.

Coenzyme Specificity: GDHs are broadly classified into three groups based on their preferred coenzyme:

NAD⁺-dependent: Typically involved in glutamate catabolism. nih.govmdpi.com

NADP⁺-dependent: Often associated with biosynthetic functions, such as ammonia assimilation. nih.govmdpi.comnih.gov

Dual-specific (NAD⁺/NADP⁺): Found in higher animals, capable of utilizing both coenzymes, though often with differing efficiencies. nih.govmdpi.comnih.govresearchgate.net

The specificity is determined by structural features within the coenzyme-binding domain, particularly the conformation around the P7 position, which interacts with the 2'-phosphate group of the adenine (B156593) ribose. nih.govnih.govresearchgate.net

Isoforms: Humans possess two distinct GDH isoforms, encoded by separate genes:

hGDH1 (GLUD1): This is the widely expressed "housekeeping" enzyme found in most mammals. mdpi.comnih.govmpg.de

hGDH2 (GLUD2): This isoform is found in humans and apes and has a more restricted tissue expression pattern, notably in astrocytes in the brain. mdpi.commpg.de

These isoforms can exhibit differences in their kinetic properties, allosteric regulation, and pH optima, suggesting specialized physiological roles. mpg.de For instance, hGDH2 shows reduced sensitivity to GTP inhibition, a key allosteric regulator, compared to hGDH1. researchgate.net Alternative splicing of mRNA can also lead to the generation of additional isoforms from a single gene. mdpi.com

Table 2: Glutamate Dehydrogenase (GDH) Coenzyme Specificity

GDH ClassPrimary CoenzymeTypical Role
NAD⁺-dependentNAD⁺Glutamate catabolism
NADP⁺-dependentNADP⁺Ammonium assimilation, biosynthetic functions
Dual-specificNAD⁺ / NADP⁺Links catabolism and anabolism (higher animals)

Table 3: Glutamate Dehydrogenase (GDH) Isoforms (Mammalian)

IsoformGenePrimary Location(s)Key Regulatory Differences (vs. other isoform)
hGDH1 GLUD1Widely expressed (e.g., brain, liver)More sensitive to GTP inhibition.
hGDH2 GLUD2Astrocytes (brain), Sertoli cells (testis), kidneyLess sensitive to GTP inhibition; potentially higher basal activity in some contexts.

Structural Aspects of Glutamate Dehydrogenase

Glutamate dehydrogenase enzymes typically assemble into homohexamers, which are often described as two stacked trimers. nih.govresearchgate.netmdpi.comnih.govproteopedia.orgresearchgate.net Each subunit is composed of several distinct domains, including a catalytic domain and a nucleotide-binding domain. nih.govmdpi.comnih.gov

A notable structural feature in mammalian GDH is the presence of an "antenna," a long α-helical protrusion extending from the NAD(P)⁺-binding domain. nih.govnih.gov This antenna, absent in bacterial and fungal GDHs, is believed to be crucial for mediating the extensive inter-subunit communication and allosteric regulation characteristic of mammalian enzymes. nih.gov

The active site is situated within a cleft formed between different domains of the enzyme. researchgate.netebi.ac.ukproteopedia.org This cleft accommodates the substrates (glutamate) and cofactors (NAD(P)⁺). nih.govnih.gov The binding of substrates and allosteric effectors induces significant conformational changes within the hexamer. For instance, the NAD-binding domain can rotate, effectively closing the active site cleft to complete the catalytic cycle. nih.govnih.gov The enzyme can exist in various conformational states (e.g., open or closed) depending on ligand binding, which influences its catalytic activity and regulatory responses. nih.govnih.gov

Compound Name List:

L-glutamic acid

Glutamine

Ammonia

ATP

ADP

Phosphate (Pᵢ)

γ-glutamyl phosphate

γ-glutamylhydroxamate

Hydroxylamine

α-ketoglutarate

NAD⁺

NADP⁺

NADH

NADPH

GTP

Leucine (B10760876)

Urea (B33335)

Nitrate (NO₃⁻)

Ammonium (NH₄⁺)

2-oxoglutarate

Regulation of L Glutamic Acid Metabolic Pathways

Allosteric Regulation of Key Enzymes

Allosteric regulation provides an immediate and sensitive means of controlling the metabolic flow of L-glutamic acid. Key enzymes in its metabolic network are equipped with allosteric sites, distinct from their catalytic sites, which bind effector molecules. This binding induces conformational changes that either enhance or inhibit enzymatic activity, allowing for rapid adjustments to metabolic needs.

Allosteric Modulation of Glutamine Synthetase Activity

Glutamine synthetase (GS), a central enzyme in nitrogen metabolism, is a primary target of allosteric regulation. Its activity is modulated by a cumulative feedback inhibition mechanism involving at least eight end products of glutamine metabolism. asm.org These allosteric inhibitors include tryptophan, histidine, carbamoyl (B1232498) phosphate (B84403), glucosamine-6-phosphate, cytidine (B196190) triphosphate (CTP), and adenosine (B11128) monophosphate (AMP), as well as alanine (B10760859) and glycine (B1666218). researchgate.net The presence of multiple allosteric inhibitors, each providing a partial inhibition, allows for a more nuanced and sensitive regulation of GS activity than a single potent inhibitor would. asm.org This complex regulation ensures that the synthesis of glutamine is tightly coupled to the cellular demand for its various metabolic products. asm.org

The binding of these inhibitors induces conformational changes in the enzyme. asm.org Furthermore, recent studies have shown that human glutamine synthetase can reversibly polymerize into filaments. This filament formation is stabilized by the binding of its product, glutamine, and results in reduced catalytic activity, acting as a negative-feedback mechanism. nih.gov

Allosteric Modulation of Glutamate (B1630785) Dehydrogenase Activity

Glutamate dehydrogenase (GDH) is a critical enzyme at the intersection of carbon and nitrogen metabolism, and its activity is intricately regulated by a host of allosteric effectors. The primary allosteric regulators of mammalian GDH are the purine (B94841) nucleotides guanosine (B1672433) triphosphate (GTP) and adenosine diphosphate (B83284) (ADP).

GTP acts as a potent allosteric inhibitor. nih.gov It binds to a specific inhibitory site on the GDH complex, which is distinct from the active site. nih.gov This binding is synergistic with NADH, another allosteric inhibitor, and together they stabilize a closed, inactive conformation of the enzyme. nih.gov This inhibition is crucial for preventing excessive ammonia (B1221849) production and maintaining insulin (B600854) homeostasis.

Conversely, ADP serves as a major allosteric activator. nih.gov ADP binds to the same site as the inhibitory coenzyme NADH, effectively displacing it and thereby activating the enzyme. nih.gov This activation by ADP is significant under conditions of low energy charge, promoting the catabolism of glutamate to replenish intermediates of the Krebs cycle.

The intricate balance between GTP inhibition and ADP activation allows GDH to respond dynamically to the energy status of the cell, modulating the flow of L-glutamic acid into either anabolic or catabolic pathways.

Transcriptional and Genetic Regulation

In addition to the rapid response of allosteric regulation, the long-term adaptation of L-glutamic acid metabolism is governed by the transcriptional control of the genes encoding its key enzymes. This regulation involves a complex interplay of transcription factors, regulatory elements, and, increasingly recognized, epigenetic modifications.

Gene Expression Profiling of L-Glutamic Acid Metabolic Enzymes

Transcriptome analyses have provided a global view of the genetic regulation of L-glutamic acid metabolism in response to varying environmental conditions. In Corynebacterium glutamicum, a bacterium widely used for industrial glutamate production, transcriptomic studies have revealed significant changes in gene expression when the nitrogen source is switched. When grown on L-glutamate as the sole nitrogen source, a nitrogen starvation response is elicited. nih.gov Furthermore, deletion of the gdh gene, encoding glutamate dehydrogenase, triggers a partial nitrogen starvation response, with the upregulation of genes involved in nitrogen assimilation. nih.gov

In a study involving penicillin-induced glutamic acid production in C. glutamicum, transcriptome analysis showed an upregulation of genes in the glycolysis and TCA cycle pathways leading to the precursor 2-oxoglutarate. nih.gov Concurrently, genes involved in the subsequent steps of the TCA cycle were downregulated, effectively channeling the metabolic flux towards glutamate synthesis. nih.gov These profiling studies highlight the coordinated transcriptional reprogramming that occurs to optimize L-glutamic acid production.

Regulatory Elements and Transcription Factors (e.g., Lrp, IHF, Crp, ArgR)

The expression of genes central to L-glutamic acid metabolism is controlled by a cohort of well-characterized transcription factors that bind to specific DNA sequences, or regulatory elements, in the promoter regions of their target genes.

Lrp and IHF : In Escherichia coli, the leucine-responsive regulatory protein (Lrp) and the integration host factor (IHF) are key positive regulators of the gltBDF operon, which encodes glutamate synthase. nih.gov Lrp binds to sites located significantly upstream of the transcription start site, while IHF binds between the Lrp binding sites and the promoter, likely inducing a DNA bend that facilitates the interaction between Lrp and the RNA polymerase. nih.gov

Crp : The cAMP receptor protein (CRP), complexed with cyclic AMP (cAMP), plays a dual role in the regulation of the glnA gene, which encodes glutamine synthetase. The glnA gene has two promoters, glnAp1 and glnAp2. The CRP-cAMP complex activates the σ70-dependent glnAp1 promoter while simultaneously inhibiting the σ54-dependent glnAp2 promoter. documentsdelivered.comasm.org The binding site for activator CRP is typically located upstream of the promoter, whereas repressor CRP binding sites often overlap with or are downstream of the promoter. nih.gov

ArgR : The arginine repressor (ArgR) mediates the repression of genes involved in glutamate biosynthesis in the presence of arginine. In Pseudomonas aeruginosa, ArgR binds to specific operator sites, known as ARG boxes, in the promoter regions of the gltBD (glutamate synthase) and gdhA (anabolic glutamate dehydrogenase) genes, leading to their repression. nih.govacs.org For gdhA, the ArgR binding site is centered at position -41 relative to the transcription start site, while for the gltB promoter, it is centered at -60. acs.org Similarly, in Corynebacterium glutamicum, ArgR acts as a transcriptional repressor by binding to ARG boxes in the upstream regions of genes like argB. nih.gov

Epigenetic Mechanisms in L-Glutamic Acid Metabolism Regulation

Epigenetic modifications, such as histone modifications and DNA methylation, are emerging as crucial regulators of gene expression in response to metabolic cues, including the availability of L-glutamic acid and its derivatives. These modifications can lead to heritable changes in gene expression without altering the underlying DNA sequence.

Metabolites derived from L-glutamic acid metabolism can directly influence the activity of chromatin-modifying enzymes. For instance, α-ketoglutarate, a product of glutamate deamination, is a necessary cofactor for histone demethylases. nih.gov Consequently, fluctuations in the intracellular levels of α-ketoglutarate can impact histone methylation patterns and, in turn, gene expression.

Studies have shown that inhibiting glutamine metabolism can lead to changes in histone marks. For example, such inhibition has been associated with a reduction in histone H3K4 trimethylation (H3K4me3), an activation mark, at the promoters of critical cancer-related genes. nih.gov Conversely, in the context of neuronal gene activation, specific histone methylation marks at the promoters of glutamate receptor genes have been shown to correlate with their expression levels. nih.gov Specifically, di- and trimethylated histone H3-lysine 4 are associated with active transcription of these genes in the human brain. nih.gov

Post-Translational Modifications of L-Glutamic Acid Metabolic Enzymes

The catalytic activity of enzymes central to L-glutamic acid metabolism is intricately regulated by post-translational modifications (PTMs). These covalent modifications allow for rapid and reversible changes in enzyme function, enabling cells to fine-tune metabolic pathways in response to fluctuating environmental conditions and cellular needs. Key enzymes, such as Glutamate Dehydrogenase (GDH) and Glutamine Synthetase (GS), are well-documented targets of such regulation.

One significant PTM is the covalent attachment of chemical groups to amino acid side chains, which can alter an enzyme's conformation and, consequently, its activity. wikipedia.org For instance, phosphorylation, the addition of a phosphate group, is a common PTM that can either activate or inhibit enzyme function. wikipedia.orgnih.gov Similarly, acetylation and succinylation, the addition of acetyl and succinyl groups to lysine (B10760008) residues, respectively, have been shown to change significantly in Corynebacterium glutamicum during L-glutamate overproduction, suggesting a role in regulating metabolic flux. researchgate.net

In humans, the activity of mitochondrial GDH is controlled by ADP-ribosylation, a process carried out by the SIRT4 gene product. wikipedia.org This modification involves the transfer of an ADP-ribose moiety from NAD+ to a specific cysteine residue on GDH, leading to its inactivation. nih.govmdpi.com This regulation is relaxed during caloric restriction, increasing GDH activity to produce α-ketoglutarate for the citric acid cycle. wikipedia.org The modification is reversible, with a mitochondrial ADP-ribosylcysteine hydrolase capable of removing the ADP-ribose group and restoring enzyme activity. nih.gov GDH is also subject to other PTMs, including phosphorylation and acylation, which contribute to the diversity of its regulation. mdpi.commdpi.com

Glutamine Synthetase (GS) is another critical enzyme in glutamate metabolism that is subject to extensive post-translational regulation. In many bacteria, GS activity is modulated by adenylylation, the covalent attachment of an AMP molecule to a specific tyrosine residue. wikipedia.orgnih.gov This process is catalyzed by the bifunctional enzyme adenylyl transferase (AT), which can both add (adenylylation) and remove (deadenylylation) the AMP group. wikipedia.org Adenylylation inactivates GS, and this process is intricately controlled by the regulatory protein PII, whose own activity is determined by its uridylylation state in response to cellular nitrogen levels. wikipedia.orgresearchgate.net In plants, cytosolic GS is regulated by reversible phosphorylation. The phosphorylated form of the enzyme is less susceptible to degradation and can interact with 14-3-3 proteins, which act as activators. nih.gov

The table below summarizes key post-translational modifications of major enzymes in L-glutamic acid metabolism.

EnzymeModificationEffect on ActivityRegulating Enzyme(s)Organism/System
Glutamate Dehydrogenase (GDH) ADP-ribosylationInhibitionSirtuin 4 (SIRT4)Humans, Bovine
PhosphorylationModulationProtein KinasesMammals
Glutamine Synthetase (GS) AdenylylationInhibitionAdenylyl Transferase (AT)Bacteria (e.g., E. coli)
DeadenylylationActivationAdenylyl Transferase (AT)Bacteria (e.g., E. coli)
PhosphorylationModulation (stabilizes)Protein KinasesPlants (e.g., Brassica napus)
Glutamic Acid Decarboxylase (GAD67) PhosphorylationInhibitionProtein Kinase A (PKA)Rodents

Metabolic Flux Control and Bottlenecks

Metabolic flux control is crucial for the overproduction of L-glutamic acid in industrial fermentation, primarily using microorganisms like Corynebacterium glutamicum. hw.ac.ukbepls.com The central carbon metabolism of these organisms is a complex network of pathways, and directing the flow of carbon towards L-glutamic acid synthesis requires a systematic understanding and engineering of metabolic bottlenecks.

A primary bottleneck in L-glutamic acid production is the competition for key metabolic intermediates. The precursor for L-glutamic acid is α-ketoglutarate, a central intermediate in the tricarboxylic acid (TCA) cycle. ijournals.cnnih.gov A significant portion of the carbon flux through α-ketoglutarate is naturally directed towards the next step in the TCA cycle, the formation of succinyl-CoA, catalyzed by the α-ketoglutarate dehydrogenase complex (ODHC). nih.govyoutube.com To enhance L-glutamic acid production, it is essential to redirect the metabolic flux away from the TCA cycle and towards the reductive amination of α-ketoglutarate to L-glutamate, a reaction catalyzed by glutamate dehydrogenase (GDH). ijournals.cnnih.gov

Metabolic engineering strategies have been developed to address this bottleneck. One effective approach is to attenuate the activity of the ODHC. nih.gov This can be achieved by genetic modifications, such as knocking out or modifying the genes encoding the enzyme complex. ijournals.cn By reducing the activity of ODHC, more α-ketoglutarate becomes available for GDH, thereby increasing the metabolic flux towards L-glutamic acid. nih.gov For example, in one study, optimizing the ribosome-binding site (RBS) sequence was used to reduce the activity of α-ketoglutarate dehydrogenase, which successfully enhanced the glutamate anabolic flow. ijournals.cn

Another critical aspect of metabolic flux control is ensuring an adequate supply of precursors. The anaplerotic pathways that replenish TCA cycle intermediates, such as the conversion of phosphoenolpyruvate (B93156) or pyruvate (B1213749) to oxaloacetate, are vital for maintaining a high flux towards α-ketoglutarate. bepls.com Overexpression of enzymes like pyruvate carboxylase or phosphoenolpyruvate carboxylase can enhance the supply of oxaloacetate, a precursor to α-ketoglutarate.

Furthermore, the efficiency of L-glutamate export from the cell can also be a bottleneck. ijournals.cn Enhancing the expression of specific glutamate transporters can improve the efflux of L-glutamic acid, preventing intracellular accumulation that could lead to feedback inhibition of biosynthetic enzymes. ijournals.cn Metabolic engineering efforts have also focused on optimizing the cellular redox balance, particularly the supply of NADPH, which is a cofactor for GDH. nih.gov Redirecting carbon flux through the pentose (B10789219) phosphate pathway (PPP) can increase NADPH availability. nih.gov

The table below outlines key metabolic bottlenecks in L-glutamic acid production and the corresponding strategies for flux control.

BottleneckKey Enzyme(s)/Pathway(s)Metabolic Engineering StrategyDesired Outcome
Carbon flux competition at α-ketoglutarate node α-Ketoglutarate Dehydrogenase Complex (ODHC)Attenuation of ODHC activity (e.g., gene knockout, RBS optimization)Increased availability of α-ketoglutarate for glutamate synthesis
Insufficient precursor supply Pyruvate Carboxylase, Phosphoenolpyruvate CarboxylaseOverexpression of anaplerotic enzymesEnhanced replenishment of TCA cycle intermediates
L-glutamic acid export limitation Glutamate transportersOverexpression of specific export proteinsIncreased secretion of L-glutamic acid and prevention of feedback inhibition
Limited cofactor (NADPH) availability Pentose Phosphate Pathway (PPP) enzymes, Glutamate Dehydrogenase (GDH)Enhancing PPP flux, Overexpressing GDHIncreased supply of NADPH for the reductive amination of α-ketoglutarate
By-product formation Alanine aminotransferaseGene knockoutReduced formation of by-products like alanine

Physiological and Cellular Functions of L Glutamic Acid Beyond Primary Metabolism

L-Glutamic Acid in Stress Physiology

L-glutamic acid is integral to how organisms perceive and respond to environmental stressors. It contributes to cellular defense and survival mechanisms under adverse conditions.

Plants subjected to abiotic stresses such as high salinity, extreme temperatures, and heavy metal toxicity utilize L-glutamic acid to mount a robust defense. frontiersin.orgmdpi.com Under these conditions, L-glutamic acid acts not just as a metabolite but as a signaling molecule that helps regulate stress responses. frontiersin.orgnih.govtandfonline.com Its application has been shown to enhance tolerance to various environmental challenges. nichino.uk

Salinity Stress: High soil salinity creates osmotic stress and ion toxicity, impeding water uptake and disrupting cellular ion balance. frontiersin.orgmdpi.com L-glutamic acid helps mitigate these effects. Studies on lentil seedlings (Lens culinaris Medik.) demonstrated that pretreatment with L-glutamic acid reduced the accumulation of toxic sodium ions (Na+) and maintained a healthier ion homeostasis by increasing potassium (K+), calcium (Ca2+), and magnesium (Mg2+) levels. mdpi.com This modulation helps alleviate the osmotic shock associated with salinity. mdpi.com Furthermore, L-glutamic acid enhances the plant's antioxidant defense system by increasing the activity of enzymes like catalase and ascorbate (B8700270) peroxidase, which reduces oxidative damage. mdpi.com In tomatoes, L-glutamic acid has been found to confer tolerance to salinity stress, partly by promoting the colonization of beneficial endophytic bacteria like Streptomyces, which in turn protect the plant. frontiersin.orgnih.gov

Temperature Stress: Both high and low temperatures can severely damage plant cells and impair physiological processes. nih.gov L-glutamic acid contributes to thermotolerance. In maize seedlings, it was found to improve survival rates under heat stress. mdpi.com Research on Chinese cabbage subjected to low-temperature stress showed that glutamic acid application reduced physiological damage by boosting antioxidant enzyme activity. mdpi.com Similarly, in heat-stressed Chinese cabbage, L-glutamic acid and its polymer, γ-poly-glutamic acid, helped mitigate damage by reducing membrane leakage and increasing the content of proline, a known osmoprotectant and reactive oxygen species (ROS) quencher. nih.gov

Heavy Metal Stress: Heavy metals can disrupt seed germination and vital physiological functions like photosynthesis. frontiersin.org L-glutamic acid plays a role in the detoxification of heavy metals. It is a precursor to glutathione (B108866), a powerful antioxidant that detoxifies ROS produced under heavy metal stress. ajiagrosolutions.com The activity of glutamine synthetase (GS), an enzyme central to glutamate (B1630785) metabolism, is affected by heavy metals like cadmium, manganese, and zinc, indicating its involvement in the stress response. murdoch.edu.au

Table 1: Effects of L-Glutamic Acid on Plants Under Abiotic Stress

Stress TypePlant SpeciesObserved Effects of L-Glutamic Acid ApplicationResearch Findings
Salinity Lentil (Lens culinaris)Reduced Na+ accumulation, maintained ion homeostasis, enhanced antioxidant enzyme activity, improved survival. mdpi.comL-Glu pretreatment mitigated salt-induced oxidative damage and improved seedling growth under salt stress. mdpi.com
Salinity Tomato (Solanum lycopersicum)Reduced damage from salinity stress, promoted growth of beneficial endosphere microbes. frontiersin.orgnih.govL-Glu plays a role in providing tolerance to salinity stress in conjunction with the core microbiota. frontiersin.orgnih.gov
High Temperature Maize (Zea mays)Higher survival rate of seedlings. mdpi.comRoot-irrigation with Glu improved heat tolerance through a calcium signaling system. tandfonline.commdpi.com
High Temperature Chinese Cabbage (Brassica rapa)Reduced membrane damage, increased proline content, enhanced antioxidant capacity. nih.govGlu treatment was effective in mitigating heat stress through enhanced antioxidation and osmoprotection. nih.gov
Low Temperature Chinese Cabbage (Brassica pekinensis)Reduced physiological damage by increasing antioxidant enzyme activity. mdpi.comExogenous Glu had a positive influence on plants under abiotic stresses. mdpi.comnih.gov

L-glutamic acid is a crucial osmolyte accumulated by many microorganisms to counteract high external osmolarity. nih.govnih.gov This response is fundamental for survival in environments with fluctuating salt concentrations.

In bacteria such as Rhizobium meliloti and Escherichia coli, exposure to osmotic stress from substances like NaCl, KCl, or sucrose (B13894) triggers a rapid and significant accumulation of intracellular L-glutamic acid. nih.govnih.govresearchgate.net This accumulation is proportional to the osmolarity of the medium and serves to maintain turgor pressure, which is essential for cell growth and division. nih.govoup.com The increased glutamate level is achieved through the transamination of α-ketoglutarate, derived from the degradation of other amino acids. nih.gov In anammox bacteria, which are important for wastewater treatment, glutamate has been shown to alleviate osmotic stress and enhance their performance under high salinity conditions. nih.gov

Euryhaline organisms, which can tolerate a wide range of salinities, also rely on the accumulation of free amino acids, including glutamic acid, to adapt to hyperosmotic stress. nih.govmdpi.com In the euryhaline Chinese mitten crab (Eriocheir sinensis), glutamic acid is a key osmolyte that, along with proline and alanine (B10760859), helps regulate cell volume when moving from freshwater to seawater. nih.gov The synthesis of these amino acids is controlled by the enzyme glutamate dehydrogenase (GDH), whose expression increases in response to elevated salinity. nih.gov

Table 2: Role of L-Glutamic Acid in Osmotic Stress Response

Organism TypeExample OrganismMechanism of ActionKey Findings
Bacteria Rhizobium melilotiAccumulates high intracellular levels of glutamate as a compatible solute. nih.govnih.govGlutamate levels increase proportionally to the external osmolarity to maintain cell turgor. nih.govnih.gov
Bacteria Escherichia coliAccumulates glutamate to counteract osmotic stress. researchgate.netGlutamate had a significant effect in overcoming osmotic stress and supporting growth. researchgate.net
Anammox Bacteria Candidatus KueneniaUtilizes glutamate transport and metabolism for enhanced osmoadaptation. nih.govGlutamate addition substantially alleviated reduced activity in saline conditions and aided recovery. nih.gov
Euryhaline Crustacean Chinese Mitten Crab (Eriocheir sinensis)Functions as a major organic osmolyte in muscle tissue to adapt to hyperosmotic conditions. nih.govIncreased salinity leads to higher GDH expression, boosting the synthesis of glutamic acid for osmoregulation. nih.gov

Role in Intercellular Signaling and Communication

Beyond its metabolic functions, L-glutamic acid is a conserved signaling molecule that facilitates communication between cells. libretexts.org This role is well-established in the mammalian nervous system, where it is the primary excitatory neurotransmitter, but it is also increasingly recognized in non-neuronal contexts and in other organisms like plants. frontiersin.orgnih.govwikipedia.org

In plants, L-glutamic acid acts as an extracellular signal that can be perceived by glutamate receptor-like (GLR) channels, which are homologs of mammalian ionotropic glutamate receptors. frontiersin.orgoup.com The binding of glutamate to these receptors often triggers an influx of calcium ions (Ca2+), initiating a downstream signaling cascade. frontiersin.orgnih.gov This signaling pathway is involved in a wide array of physiological processes, including stress responses, root development, and pollen tube growth. frontiersin.orgnih.govresearchgate.net Glutamate signaling is implicated in long-distance signal transduction in response to wounding or pathogen attack. frontiersin.orgnih.gov

In mammals, glutamatergic signaling is not confined to the central nervous system. For instance, in the developing retina, glutamate released by neurons regulates the formation of blood vessels (angiogenesis) and the maturation of the blood-retinal barrier. biorxiv.orgarvojournals.orgnih.gov This communication between neurons and vascular endothelial cells is crucial for proper retinal development. biorxiv.orgarvojournals.org Alterations in glutamate metabolism have also been observed in the human endometrium, suggesting a role in tissue function and intercellular communication in that context. frontiersin.org

Developmental Roles of L-Glutamic Acid

L-glutamic acid plays a significant role in orchestrating key developmental events in both plants and animals.

L-glutamic acid is deeply involved in regulating the entire life cycle of a plant, from germination to reproduction. frontiersin.orgnih.gov

Seed Germination: L-glutamic acid promotes seed germination. mdpi.com This process can be influenced by its interaction with plant hormones, such as counteracting the inhibitory effects of abscisic acid (ABA). frontiersin.orgnih.gov It also increases germination rates. nichino.uknichino.uk

Pollen Growth: L-glutamic acid is essential for sexual reproduction in plants, specifically for pollen germination and the guidance of pollen tube growth. frontiersin.orgnih.govmdpi.com This ensures successful fertilization.

In vascular development, a process also known as angiogenesis, the metabolism of glutamine to L-glutamic acid is critical for the behavior of endothelial cells, which line the interior of blood vessels. royalsocietypublishing.orgelifesciences.org While glutamine is the primary amino acid consumed, its conversion to glutamate by the enzyme glutaminase (B10826351) is a key step. royalsocietypublishing.orgelifesciences.org

Glutamate and its downstream metabolites are essential for several aspects of angiogenesis:

Endothelial Cell Proliferation and Migration: Glutamine-derived glutamate is necessary to fuel endothelial cell proliferation and support migration, which are fundamental steps in the formation of new blood vessels. royalsocietypublishing.orgembopress.orgbiorxiv.org Inhibition of glutaminase impairs these processes and reduces vessel sprouting. royalsocietypublishing.orgembopress.org

TCA Cycle Anaplerosis: Glutamate is converted to α-ketoglutarate, which replenishes the tricarboxylic acid (TCA) cycle. royalsocietypublishing.org This is vital for generating the energy and biosynthetic precursors required for the rapid growth of new vessels.

Redox Homeostasis: Glutamate is a precursor for the synthesis of glutathione, a major cellular antioxidant that protects endothelial cells from oxidative stress during the demanding process of angiogenesis. royalsocietypublishing.org

Signaling Regulation: In the developing retina, glutamate released from neurons acts as a signal to guide vascular growth and maturation, highlighting a direct communicative role in vascular development. biorxiv.orgarvojournals.orgnih.gov

L-Glutamic Acid in Specific Organismal Processes (excluding human clinical applications)

Nitrogen Assimilation and Storage in Plants

L-glutamic acid, often referred to as glutamate, holds a central and indispensable role in the nitrogen metabolism of higher plants. oup.com It is at the heart of the primary pathway for incorporating inorganic nitrogen, in the form of ammonia (B1221849), into organic molecules. cdnsciencepub.com This process is critical for the synthesis of all other amino acids, nucleotides, and various other nitrogen-containing compounds essential for plant growth and development. researchgate.netresearchgate.net

The assimilation of ammonia into glutamate occurs through a two-step enzymatic process known as the glutamine synthetase/glutamate synthase (GS/GOGAT) cycle. researchgate.netmdpi.com First, glutamine synthetase (GS) catalyzes the ATP-dependent condensation of ammonia with glutamate to form glutamine. oup.comscielo.br Subsequently, glutamate synthase (GOGAT) transfers the amide group from glutamine to a molecule of 2-oxoglutarate, yielding two molecules of glutamate. scielo.brusp.br One of these glutamate molecules is then available for other metabolic pathways, while the other is recycled to continue the assimilation process. mdpi.com This cycle is the primary route for ammonia assimilation from both direct uptake and internal recycling processes like photorespiration. cdnsciencepub.comnih.gov

Different isoforms of the key enzymes, GS and GOGAT, are present in various cellular compartments and tissues, indicating a complex regulation of nitrogen assimilation tailored to the specific needs of the plant. mdpi.comnih.gov For instance, distinct forms of these enzymes are found in the cytoplasm and chloroplasts/plastids. oup.com

Beyond its role in initial nitrogen assimilation, L-glutamic acid is a precursor for the synthesis of other important amino acids that function in nitrogen transport and storage. oup.com Glutamate's carbon skeleton and α-amino group are utilized to produce proline and arginine. oup.com Arginine, with its high nitrogen-to-carbon ratio, serves as a major nitrogen storage compound, particularly in seeds and during stress conditions. oup.comresearchgate.net Proline also accumulates under various abiotic stresses and is a significant component of nitrogen transported in the xylem and phloem. oup.com Furthermore, glutamate and glutamine are themselves major transport forms of organic nitrogen, moving between different organs to support growth and development. researchgate.netnih.gov

Table 1: Key Enzymes in L-Glutamic Acid-Mediated Nitrogen Assimilation in Plants

EnzymeAbbreviationFunctionLocation
Glutamine SynthetaseGSCatalyzes the formation of glutamine from glutamate and ammonia. oup.comCytoplasm, Chloroplasts/Plastids oup.com
Glutamate SynthaseGOGATTransfers the amide group from glutamine to 2-oxoglutarate to produce two molecules of glutamate. scielo.brVaries by isoform (e.g., roots, leaves) usp.br
Glutamate DehydrogenaseGDHCan assimilate ammonia into glutamate, but its primary role in plants is generally considered to be in the opposite direction, deaminating glutamate. oup.comMitochondria oup.com

Ammonia Detoxification Mechanisms

Ammonia is a toxic byproduct of cellular metabolism that must be efficiently removed to prevent cellular damage. L-glutamic acid plays a crucial role in the detoxification of ammonia in a wide range of organisms, from bacteria to animals. The primary mechanism involves the enzymatic conversion of glutamate and ammonia into the non-toxic amino acid glutamine, a reaction catalyzed by glutamine synthetase (GS). researchgate.netuit.no

In many tissues, the synthesis of glutamine serves as a temporary and transportable method of ammonia detoxification. researchgate.net For instance, in the brain, where the urea (B33335) cycle is absent, astrocytes are responsible for detoxifying ammonia by converting glutamate to glutamine. elsevier.esnih.gov This newly synthesized glutamine can then be safely transported to other organs, such as the liver or kidneys, for final processing and excretion. uit.no Similarly, in skeletal muscle, GS activity is vital for sequestering ammonia produced during amino acid catabolism. tandfonline.com

The liver is the central organ for ammonia detoxification, primarily through the urea cycle. tandfonline.comfrontiersin.org L-glutamic acid is integral to this process in several ways. Glutamate can be deaminated by glutamate dehydrogenase (GDH) to release ammonia, which then enters the urea cycle. diabetesjournals.org This reaction is reversible, and under conditions of high ammonia, GDH can also function in the reductive amination of α-ketoglutarate to form glutamate, thereby consuming ammonia. nih.govtubitak.gov.tr

Furthermore, the liver exhibits a fascinating metabolic zonation for ammonia detoxification. The periportal hepatocytes, located at the entrance of the liver sinusoids, contain the enzymes of the urea cycle and glutaminase, which breaks down glutamine to release ammonia for urea synthesis. elsevier.espnas.org In contrast, the perivenous hepatocytes, situated around the central vein, are rich in glutamine synthetase. tandfonline.compnas.org This "glutamine synthetase scavenger system" captures any ammonia that escapes the periportal urea cycle, converting it to glutamine with high affinity. elsevier.esfrontiersin.org This ensures that very little ammonia enters the systemic circulation.

In some aquatic animals, the synthesis of glutamine from glutamate is a primary strategy for adapting to high environmental ammonia concentrations. scholasticahq.com This allows for the storage and eventual excretion of excess nitrogen in a non-toxic form.

Table 2: L-Glutamic Acid's Role in Ammonia Detoxification Pathways

PathwayKey Enzyme(s)Organism/Tissue ExampleRole of L-Glutamic Acid
Glutamine SynthesisGlutamine Synthetase (GS)Brain (Astrocytes), Skeletal Muscle, Liver (Perivenous Hepatocytes) elsevier.esnih.govtandfonline.comSubstrate for glutamine synthesis, sequestering ammonia. researchgate.net
Urea CycleGlutamate Dehydrogenase (GDH), Urea Cycle EnzymesLiver (Periportal Hepatocytes) tandfonline.comdiabetesjournals.orgCan provide ammonia for the urea cycle via deamination or consume ammonia via amination. diabetesjournals.org
Ammonia AssimilationGlutamate Dehydrogenase (GDH)Aquatic Animals scholasticahq.comReductive amination of α-ketoglutarate to form glutamate, consuming ammonia. tubitak.gov.tr

Biotechnological and Industrial Production of L Glutamic Acid

Microbial Fermentation Strategies

Microbial fermentation for L-glutamic acid production is a meticulously controlled process that leverages the metabolic capabilities of specific microorganisms. The success of this process hinges on the selection of appropriate microbial strains, the composition of the fermentation medium, and the optimization of various physical and chemical parameters.

The discovery of microorganisms capable of secreting large quantities of L-glutamic acid was a pivotal moment in the history of its production. Several bacterial species have been identified and are utilized for their exceptional ability to overproduce this amino acid.

Corynebacterium glutamicum remains the most prominent and widely used microorganism for the industrial production of L-glutamic acid. First discovered in Japan, this Gram-positive, non-pathogenic soil bacterium has been the subject of extensive research and strain improvement programs for over six decades. Its robust growth characteristics and inherent ability to synthesize and excrete L-glutamic acid make it an ideal candidate for large-scale fermentation.

Bacillus subtilis , another Gram-positive bacterium, is also recognized for its capacity to produce L-glutamic acid, although it is more commonly associated with the production of poly-γ-glutamic acid (PGA). researchgate.net Certain strains of B. subtilis can be engineered or cultured under specific conditions to favor the monomeric L-glutamic acid output. asm.org Research has shown that in Bacillus subtilis, the synthesis of L-glutamate is primarily carried out by glutamate (B1630785) synthase (GOGAT). asm.org

Other related species, historically classified under the genus Brevibacterium (such as Brevibacterium flavum and Brevibacterium lactofermentum), have also been instrumental in L-glutamic acid production. However, through taxonomic reclassification, many of these strains are now recognized as species of Corynebacterium.

The following table summarizes some of the key microorganisms involved in L-glutamic acid production:

MicroorganismKey Characteristics
Corynebacterium glutamicumThe primary industrial producer of L-glutamic acid. Known for its high yield and well-characterized metabolism.
Bacillus subtilisCapable of producing L-glutamic acid and its polymer, poly-γ-glutamic acid. Its glutamate biosynthesis primarily relies on glutamate synthase. asm.org
Brevibacterium flavumA historical producer of L-glutamic acid, now often classified within the Corynebacterium genus.
Brevibacterium lactofermentumAnother significant historical producer, also largely reclassified as a Corynebacterium species.
Micrococcus glutamicusThe original name for the bacterium now known as Corynebacterium glutamicum, which initiated the era of fermentative amino acid production. bepls.com

The choice of carbon source is a critical factor influencing the economic viability and efficiency of the L-glutamic acid fermentation process. A wide variety of carbohydrates and other carbon-containing substrates can be metabolized by the producer microorganisms.

Sugars are the most common carbon sources. Glucose , derived from starch hydrolysates, is a preferred substrate in many industrial processes. nih.gov Other sugars such as sucrose (B13894) (from molasses), fructose , and maltose are also effectively utilized by Corynebacterium glutamicum.

Beyond simple sugars, research has explored the use of more complex and alternative carbon sources to reduce costs and utilize waste streams. These include:

Starch hydrolysates: Directly from sources like corn or cassava.

Molasses: A cost-effective byproduct of sugar refining.

Glycerol: A byproduct of biodiesel production. elsevierpure.com

Lignocellulosic biomass: Composed of cellulose (B213188) and hemicellulose, which can be broken down into fermentable sugars like glucose and xylose. elsevierpure.com

The ability of Corynebacterium glutamicum to co-utilize mixed sugars without significant growth inhibition is a notable advantage in biorefinery contexts. elsevierpure.com

Optimizing the fermentation conditions is crucial for maximizing L-glutamic acid yield and productivity. This involves the precise control of various physical and chemical parameters within the bioreactor.

pH Control: The pH of the fermentation broth significantly affects microbial growth and enzyme activity. For L-glutamic acid production with Corynebacterium glutamicum, the pH is typically maintained in the range of 7.0 to 8.0. researchgate.net A two-stage pH control strategy has been proposed to balance cell growth and product formation, where the pH is controlled at different optimal levels during the growth phase and the production phase. nih.govresearchgate.net

Temperature: The optimal temperature for fermentation is generally maintained between 30°C and 35°C. researchgate.net A gradient temperature increase strategy, where the temperature is raised in the later stages of fermentation, has been shown to enhance L-glutamic acid secretion. ijournals.cnmdpi.com

Aeration and Agitation: L-glutamic acid fermentation is an aerobic process, requiring a sufficient supply of dissolved oxygen. The aeration rate and agitation speed are carefully controlled to ensure adequate oxygen transfer to the microorganisms while avoiding excessive shear stress. researchgate.net

Fed-Batch Fermentation: To achieve high cell densities and product titers, a fed-batch strategy is often employed. mdpi.com This involves the controlled addition of a concentrated nutrient feed (typically the carbon source) during the fermentation process. This method prevents substrate inhibition that can occur at high initial concentrations and allows for prolonged production periods, leading to significantly higher final product concentrations. mdpi.com For instance, a mutant strain of C. glutamicum produced 147.0 g/L of glutamic acid under fed-batch conditions, a substantial increase from its batch production. mdpi.com

Biotin (B1667282) Limitation: The concentration of biotin, a B vitamin, is a critical factor in triggering L-glutamic acid overproduction in Corynebacterium glutamicum. Sub-optimal levels of biotin alter the cell membrane permeability, which facilitates the excretion of L-glutamic acid into the fermentation medium. youtube.com

Strain Engineering for Enhanced L-Glutamic Acid Yield

While process optimization can significantly improve L-glutamic acid production, engineering the microbial strains themselves offers a powerful approach to further boost yields. Genetic and metabolic engineering techniques are employed to rationally modify the cellular machinery of microorganisms, directing metabolic pathways towards the synthesis and export of L-glutamic acid.

Modern genetic engineering tools have enabled precise modifications to the genomes of producer strains like Corynebacterium glutamicum.

Gene Knockouts: A common strategy is to delete genes that encode for enzymes leading to the formation of undesirable byproducts. For example, knocking out the gene alaT, which encodes for alanine (B10760859) aminotransferase, has been shown to reduce the formation of alanine, thereby increasing the carbon flux towards L-glutamic acid. ijournals.cn

Modulation of Gene Expression: Instead of complete gene deletion, the expression levels of key genes can be fine-tuned.

CRISPR interference (CRISPRi): This technology uses a deactivated Cas9 (dCas9) protein guided by a single-guide RNA to specifically repress the expression of target genes. It has been successfully applied in C. glutamicum to reduce the expression of genes involved in competing metabolic pathways, leading to enhanced L-glutamic acid production. bohrium.com

Ribosome-Binding Site (RBS) Optimization: The strength of the RBS sequence preceding a gene can be engineered to control the rate of protein translation. This has been used to reduce the activity of enzymes that divert precursors away from the L-glutamic acid synthesis pathway. ijournals.cnresearchgate.net

Enzyme Screening and Overexpression: The efficiency of the final step in L-glutamic acid synthesis can be improved by screening for and overexpressing more efficient enzymes. For instance, different glutamate dehydrogenases (gdh) can be evaluated to find the one that most effectively converts α-ketoglutarate to L-glutamic acid. ijournals.cnmdpi.com Furthermore, enhancing the expression of the glutamate transporter can improve the efflux of the product from the cell. ijournals.cnresearchgate.net

The following table presents examples of genetic modifications and their impact on L-glutamic acid production in Corynebacterium glutamicum:

Genetic ModificationEffect on L-Glutamic Acid ProductionReference
Knockout of alanine aminotransferase (alaT) geneReduced alanine byproduct formation, redirecting carbon flow to L-glutamic acid. ijournals.cn
RBS optimization to reduce α-ketoglutarate dehydrogenase activityDecreased conversion of α-ketoglutarate to succinyl-CoA, thereby increasing the precursor pool for L-glutamic acid synthesis. ijournals.cnresearchgate.net
Screening and overexpression of glutamate dehydrogenase (gdh)Enhanced the conversion of α-ketoglutarate to L-glutamic acid. ijournals.cnmdpi.com
Rational design of glutamate transporterImproved the capacity for L-glutamic acid export from the cell. ijournals.cnresearchgate.net
Combined genetic modifications and process optimizationA strain with multiple modifications achieved a production of 135.33 g/L, a 41.2% increase compared to the original strain. ijournals.cn
Atmospheric and Room Temperature Plasma (ARTP) mutagenesis followed by screeningA mutant strain, P-45, achieved a glutamic acid concentration of 147.0 g/L in a 20 L fermenter, an 81.5% increase over the parent strain, through upregulation of key synthesis genes (cs, icdh, gdh) and downregulation of a competing enzyme (odhc). mdpi.com

Metabolic engineering focuses on the rational redesign of metabolic networks to enhance the production of a target compound. For L-glutamic acid, the primary goal is to maximize the carbon flux from the central carbon metabolism to L-glutamic acid. bepls.com

The biosynthesis of L-glutamic acid from glucose proceeds through glycolysis and the tricarboxylic acid (TCA) cycle, with α-ketoglutarate being the direct precursor. researchgate.net Metabolic engineering strategies often target key enzymatic steps to channel intermediates towards α-ketoglutarate and its subsequent amination.

A crucial control point is the α-ketoglutarate dehydrogenase complex, which competes with glutamate dehydrogenase for their common substrate, α-ketoglutarate. youtube.com By reducing the activity of the α-ketoglutarate dehydrogenase complex, more α-ketoglutarate is available for conversion into L-glutamic acid. This can be achieved through genetic modifications as described above or by adding certain inhibitors like penicillin or surfactants to the fermentation medium. youtube.com

By combining these metabolic engineering strategies with advanced genetic tools and optimized fermentation processes, the industrial production of L-glutamic acid has become a highly efficient and well-understood biotechnological process.

Systems Metabolic Engineering Approaches

Systems metabolic engineering represents a holistic approach that integrates systems biology, synthetic biology, and evolutionary engineering to develop superior microbial strains. researchgate.net This strategy moves beyond one-by-one gene modifications and instead utilizes genome-wide 'omics' data (genomics, transcriptomics, proteomics, and metabolomics) to construct computational models of cellular metabolism. These models can then be used to predict the effects of multiple genetic modifications simultaneously, allowing for a more rational and efficient strain design process. researchgate.netnih.gov

The workflow typically involves:

Diagnosis: Using multi-omics analysis to identify metabolic bottlenecks, inefficient pathways, and regulatory hurdles in a production strain. For example, proteomics and transcriptomics can reveal which enzymes are poorly expressed or which transporters are limiting product export. nih.gov

Design and Construction: Based on the 'omics' data and model predictions, a set of genetic modifications is designed. This can include enhancing pathways that lead to L-glutamic acid and attenuating or deleting pathways that compete for precursors or energy. researchgate.net

High-Throughput Screening: The engineered strains are then screened for improved performance. This iterative cycle of design, build, test, and learn allows for continuous improvement of the production organism.

This approach has been proposed for L-glutamate production, aiming to enhance the pentose (B10789219) phosphate (B84403) pathway (for NADPH supply), optimize anaplerotic reactions, down-regulate the ODH complex, and improve the glutamate secretion system. researchgate.net The application of proteomics, for instance, helps in understanding post-translational modifications and changes in protein expression under different environmental conditions, providing deeper insights into the cell's regulatory mechanisms. nih.gov

Immobilized Cell Technology in L-Glutamic Acid Production

Immobilized cell technology involves entrapping microorganisms within a porous matrix, such as a gel or polymer bead. This technique offers several advantages over traditional suspension cultures, including high cell densities, cell reuse for multiple fermentation batches, simplified downstream processing (as cells are easily separated from the broth), and enhanced operational stability. nih.govidosi.org

Commonly used matrices for immobilizing C. glutamicum include sodium alginate and carrageenan. nih.govidosi.org The process involves mixing the bacterial cells with a solution of the polymer, which is then solidified to form beads containing the entrapped cells. idosi.org These beads are then used in a bioreactor for fermentation.

Research has demonstrated the viability of this technology for L-glutamic acid production:

Using C. glutamicum immobilized in 2% sodium alginate beads, a production yield of 13.026 g/L was achieved. nih.govresearchgate.netnih.gov

In a bioreactor with cells entrapped in carrageenan gel beads, a high final concentration of over 93 g/L was achieved in batch fermentation. idosi.org In a continuous operation mode, the same system produced 73 g/L with a high volumetric productivity of 29.1 g/L/h. idosi.org

A key advantage of immobilization is the potential for reusability. However, studies have shown that productivity tends to decrease over successive fermentation cycles. nih.govnih.gov This decline may be due to cell leakage from the beads or feedback inhibition from high intracellular glutamate concentrations that build up over repeated batches. idosi.orgnih.gov

The following table compares different immobilization strategies for L-glutamic acid production.

Matrix Organism Fermentation Mode L-Glutamic Acid Titer Key Finding
Sodium Alginate (2%)C. glutamicumBatch13.026 g/LEffective for immobilization, but production decreases with reuse. nih.govresearchgate.netnih.gov
Carrageenan GelC. glutamicumBatch>93 g/LAchieved very high product concentration in batch mode. idosi.org
Carrageenan GelC. glutamicumContinuous73 g/LDemonstrated high volumetric productivity suitable for industrial application. idosi.org

Production of L-Glutamic Acid-Derived Biopolymers (e.g., Poly-γ-Glutamic Acid)

L-glutamic acid serves as the direct monomeric precursor for the synthesis of poly-γ-glutamic acid (γ-PGA), a biodegradable, water-soluble, and non-toxic biopolymer. nih.govmdpi.com Unlike synthetic polymers, γ-PGA is produced microbially, primarily by various species of Bacillus. mdpi.com The polymer consists of L- and/or D-glutamic acid units linked by amide bonds between the α-amino group of one monomer and the γ-carboxyl group of the next. nih.gov

The biosynthesis of γ-PGA from L-glutamic acid involves several key enzymatic steps:

Precursor Supply: The L-glutamic acid monomer units can be supplied exogenously (added to the fermentation medium) or produced endogenously by the microorganism from α-ketoglutarate, an intermediate of the TCA cycle. mdpi.com

Racemization: For the incorporation of D-glutamate units into the polymer chain, L-glutamate is converted to D-glutamate by the enzyme glutamate racemase. mdpi.comnih.gov

Polymerization: The γ-PGA synthetase complex, encoded by the pgs operon, catalyzes the polymerization of the glutamate monomers. nih.govfrontiersin.org

Metabolic engineering strategies are employed to enhance γ-PGA production by focusing on increasing the availability of the L-glutamic acid precursor and optimizing the polymerization pathway. nih.govresearchgate.net This includes strengthening the endogenous L-glutamic acid supply by manipulating central carbon metabolism and blocking pathways that lead to competing byproducts. nih.govresearchgate.net By engineering the expression of the γ-PGA synthetase, researchers can control the metabolic flux from the glutamate pool toward the final biopolymer product, allowing for the identification of metabolic bottlenecks in the precursor supply pathway. frontiersin.org

Advanced Research Methodologies in L Glutamic Acid Studies

Metabolic Flux Analysis (MFA)

Metabolic Flux Analysis (MFA) is a powerful tool for quantifying the rates (fluxes) of metabolic pathways within a cell. It provides a detailed snapshot of the flow of metabolites through the intricate network of biochemical reactions.

Stable isotope labeling is a cornerstone of MFA, enabling the tracing of atomic fates through metabolic pathways. By supplying cells with substrates enriched with stable isotopes like 13C and 15N, researchers can track the incorporation of these labeled atoms into various metabolites, including L-glutamic acid. nih.gov

Dual isotopic labeling with both 13C and 15N has emerged as a particularly powerful approach. nih.gov This technique allows for the simultaneous quantification of both carbon and nitrogen fluxes, providing a more comprehensive understanding of cellular metabolism. nih.gov For instance, using [13C3]-glycerol and [15N1]-ammonium chloride as tracers allows for the measurement of intracellular carbon and nitrogen flux distributions. nih.gov The analysis of mass isotopomer distributions (MIDs) in metabolites, obtained through techniques like mass spectrometry (MS), is central to this process. nih.gov The pattern of 13C and 15N incorporation into L-glutamic acid and other amino acids reveals the activities of the pathways involved in their synthesis. nih.gov

Different labeled substrates can be used depending on the specific pathways being investigated. nih.gov Common 13C-labeled substrates include various forms of glucose (e.g., [1-13C]glucose, [U-13C]glucose) and glutamine. nih.govnih.gov The choice of tracer is critical for achieving high precision in flux analysis. nih.gov

Quantitative flux distribution analysis involves the use of mathematical models to interpret the stable isotope labeling data and calculate the intracellular metabolic fluxes. nih.gov This analysis provides quantitative data on the flow of carbon and nitrogen through central metabolic pathways.

For example, 13C-MFA has been used to determine the distribution of fluxes in microorganisms like Corynebacterium glutamicum, a key industrial producer of L-glutamic acid. nih.gov These studies have revealed high fluxes through the pentose (B10789219) phosphate (B84403) pathway (PPP) and the tricarboxylic acid (TCA) cycle during amino acid production. nih.gov In one study, it was found that 55.7% of the carbon source was directed through the PPP, with a high TCA cycle flux of 78.2%. nih.gov Such analyses can identify key metabolic nodes and potential targets for genetic engineering to improve production yields.

The data from these analyses can be presented in tables that show the flux distribution through key metabolic reactions.

Metabolic Reaction/PathwayRelative Flux (%)
Pentose Phosphate Pathway (PPP)55.7
Tricarboxylic Acid (TCA) Cycle78.2
Glycolysis-
Anaplerotic Reactions-

This table presents hypothetical data based on findings in the cited literature to illustrate how quantitative flux distribution is reported. The actual values can vary significantly depending on the organism and experimental conditions. nih.gov

Omics Technologies in L-Glutamic Acid Research

"Omics" technologies provide a global view of the molecular components and processes within a cell, offering valuable insights into the regulation of L-glutamic acid metabolism.

Transcriptomics involves the study of the complete set of RNA transcripts (the transcriptome) in a cell or organism. By comparing the transcriptomes of cells under different conditions, researchers can identify genes that are up- or down-regulated in response to changes in L-glutamic acid metabolism. nih.govnih.gov

For instance, RNA sequencing (RNA-Seq) has been used to investigate the transcriptomic response of Corynebacterium glutamicum when grown on L-glutamate as a nitrogen source. nih.gov Such studies have revealed that genes involved in nitrogen assimilation and carbon metabolism are significantly altered. nih.govresearchgate.net In another study, glutamine supplementation in porcine intestinal epithelial cells led to the identification of 925 up-regulated genes and 1152 down-regulated genes, highlighting the extensive impact on gene expression. nih.gov

Differentially expressed genes (DEGs) are often functionally annotated using databases like the Kyoto Encyclopedia of Genes and Genomes (KEGG) to identify the metabolic pathways that are most affected. mdpi.commdpi.com

ConditionUp-regulated GenesDown-regulated GenesAffected Pathways
Glutamine Supplementation9251152Cell cycle, Amino acid degradation, p53 signaling
L-glutamate as N-source--Nitrogen metabolism, Carbon metabolism

This table summarizes findings from transcriptomic studies to illustrate the scale of gene expression changes observed. nih.govnih.gov

Untargeted metabolomics aims to comprehensively measure all small-molecule metabolites in a biological sample. nih.gov This approach is particularly useful for discovering novel metabolic pathways and for identifying unexpected metabolic changes related to L-glutamic acid. nih.gov

Using techniques like liquid chromatography-mass spectrometry (LC-MS), researchers can identify and quantify hundreds to thousands of metabolites. mdpi.com By comparing the metabolomic profiles of different samples, it is possible to identify metabolites that are significantly altered. plos.org For example, untargeted metabolomics has been used to identify imbalances in glutamic acid and related metabolites in various physiological and pathological states. plos.org This approach has also been instrumental in elucidating the metabolic pathways affected by changes in L-glutamic acid availability, including its connection to amino acid biosynthesis and D-glutamine and D-glutamate metabolism. mdpi.com

Enzymatic Activity Assays and Kinetics

Understanding the properties of the enzymes involved in L-glutamic acid metabolism is fundamental to comprehending its regulation. Enzymatic activity assays are laboratory methods used to measure the rate of an enzymatic reaction. wikipedia.org

These assays are essential for determining the kinetic parameters of an enzyme, such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). wikipedia.org The Km value represents the substrate concentration at which the reaction rate is half of Vmax and is an indicator of the enzyme's affinity for its substrate. wikipedia.org

For enzymes involved in L-glutamic acid synthesis and degradation, such as glutamate (B1630785) dehydrogenase (GDH) and glutamate-oxaloacetate transaminase (GOT), spectrophotometric assays are commonly used. asm.orgnih.gov These assays typically monitor the change in absorbance of a substrate or product over time. asm.org For example, the activity of GDH can be measured by monitoring the consumption or production of NADH or NADPH at a wavelength of 340 nm. asm.org

Kinetic studies of these enzymes provide valuable data on their catalytic efficiency and how their activity is regulated by substrate and cofactor concentrations. asm.org

EnzymeSubstrateKm (mM)Vmax (U/mg)
Glutamate Dehydrogenase (YweB)Ammonium (B1175870)10-
Glutamate Dehydrogenase (YweB)L-glutamate250-
Glutamate Synthase (GltA)2-oxoglutarate1.44
Glutamate Synthase (GltA)L-glutamine--

This table provides examples of kinetic parameters determined for enzymes involved in L-glutamic acid metabolism from the bacterium Bacillus methanolicus. asm.org

Molecular Biology Techniques for Gene Manipulation and Expression

Molecular biology techniques are fundamental to the metabolic engineering of microorganisms for the enhanced production of L-glutamic acid. nih.gov These methods allow for precise modifications to an organism's genetic makeup to redirect metabolic pathways, eliminate bottlenecks, and increase the yield of the desired product. nih.gov The industrial workhorse for L-glutamic acid production, Corynebacterium glutamicum, has been the primary subject of extensive genetic manipulation to improve production titers. nih.govnih.gov

Key strategies in the genetic manipulation for L-glutamic acid overproduction involve two main approaches: the downregulation or knockout of genes that lead carbon flux away from the L-glutamic acid biosynthesis pathway, and the upregulation or overexpression of genes that enhance the synthesis pathway. ijournals.cnnih.gov

Gene Knockout and Repression Techniques:

A pivotal target for gene manipulation is the α-ketoglutarate metabolic node, which represents a critical branch point between the tricarboxylic acid (TCA) cycle and L-glutamic acid biosynthesis. nih.govnih.gov The enzyme 2-oxoglutarate dehydrogenase complex (ODHC), encoded in part by the odhA gene, converts α-ketoglutarate to succinyl-CoA, committing it to the TCA cycle. nih.govuniprot.org By reducing the activity of this enzyme, more α-ketoglutarate is available for conversion into L-glutamic acid by glutamate dehydrogenase (GDH). nih.govnih.gov

Gene Deletion: Complete removal of the odhA gene has been shown to cause L-glutamate overproduction. nih.govuniprot.orgresearchgate.net Strains with an odhA deletion exhibit a significant redirection of metabolic flux towards L-glutamate synthesis. nih.govnih.gov For instance, an odhA deletion mutant was found to produce L-glutamate as efficiently as wild-type strains induced by chemical triggers. nih.gov

CRISPR Interference (CRISPRi): This modern gene-editing tool uses a deactivated Cas9 (dCas9) protein guided by a single-guide RNA (sgRNA) to repress the expression of target genes without altering the DNA sequence. acs.orgacs.org Applying CRISPRi to repress genes like pck (phosphoenolpyruvate carboxykinase) and pyk (pyruvate kinase) in C. glutamicum has resulted in increased L-glutamate production, with enhancement ratios comparable to or even better than those achieved by complete gene deletion. acs.orgbohrium.com This method allows for rapid and efficient remodeling of metabolic pathways. acs.orgacs.org

Gene Overexpression Techniques:

Enhancing the expression of key enzymes in the biosynthetic pathway is another critical strategy. The conversion of α-ketoglutarate to L-glutamic acid is catalyzed by glutamate dehydrogenase (GDH). nih.gov

Promoter Replacement: The native promoter of a target gene can be replaced with a stronger, more active promoter to boost its expression. For example, replacing the native promoter of the gdh gene (encoding GDH) with a strong promoter like PtacM has been utilized to increase enzyme levels and subsequent L-glutamic acid production. nih.govnih.gov

Plasmid-based Overexpression: Key genes can be cloned into expression vectors, often under the control of strong promoters, and introduced into the host organism. asm.org Overexpression of the gdh gene in C. glutamicum is a common and effective strategy to increase the conversion of α-ketoglutarate to the final product, leading to improved L-glutamic acid accumulation. ijournals.cnnih.govmdpi.com Studies have shown that a 4-fold increase in the expression level of the gdh gene can lead to a significant increase in L-glutamic acid concentration. mdpi.com

The combination of these molecular strategies—such as knocking out competing pathways while simultaneously overexpressing key synthesis enzymes—has led to substantial improvements in L-glutamic acid production. ijournals.cn For example, a combined strategy of knocking out the by-product gene alaT, optimizing the expression of the odhA gene, and enhancing GDH activity resulted in a 41.2% increase in L-glutamic acid production, reaching 135.33 g/L in fermenters. ijournals.cn

Detailed Research Findings

The following table summarizes the results from various studies employing molecular biology techniques to enhance L-glutamic acid production in Corynebacterium glutamicum.

OrganismGenetic ModificationTechnique UsedKey Finding
C. glutamicum G01Knockout of alaT, RBS optimization of ODHC, screening of GDH, transporter designGene Knockout, RBS EngineeringL-glutamic acid production reached 135.33 g/L, a 41.2% increase over the original strain. ijournals.cn
C. glutamicumDeletion of odhAGene DeletionThe mutant strain produced L-glutamate as efficiently as chemically induced wild-type strains. nih.gov
C. glutamicumRepression of pck and pykCRISPRiRepression led to increased L-glutamate production ratios, comparable to or better than gene deletion. bohrium.com
C. glutamicum P-45Downregulation of odhc, upregulation of cs, icdh, and gdhARTP Mutagenesis & ScreeningL-glutamic acid concentration reached 147.0 g/L, an 81.5% increase over the parental strain. mdpi.com
C. glutamicum ATCC 13032Replacement of native gdhA1 promoter with strong PtacM promoterCRISPR/Cas9-assisted Genome EditingThe system demonstrated high editing efficiency (up to 95%) for promoter replacement. nih.gov
C. glutamicum GDK-9Deletion of ldhAGene DeletionL-glutamate production improved by 9.15%, reaching 70.4 g/L. nih.gov

Evolutionary and Comparative Biochemistry of L Glutamic Acid Metabolism

Conservation and Divergence of L-Glutamic Acid Metabolic Pathways Across Organisms

The core pathways of L-glutamic acid metabolism are remarkably conserved across the three domains of life: Bacteria, Archaea, and Eukaryota. nih.gov This conservation underscores the fundamental importance of L-glutamate as a key metabolite for protein synthesis, nitrogen transport, and as a precursor for other amino acids and nucleotides. researchgate.netnih.gov The primary routes for L-glutamate synthesis from α-ketoglutarate, an intermediate of the citric acid cycle, are catalyzed by glutamate (B1630785) dehydrogenase (GDH) and the combined action of glutamine synthetase (GS) and glutamate synthase (GOGAT). researchgate.netmdpi.com These pathways are found in a vast array of organisms, indicating their ancient origins. nih.govmdpi.com

Despite this core conservation, significant divergence is observed in the regulation and context of these pathways, reflecting adaptations to different environments and metabolic needs. For instance, in many bacteria, the GDH pathway is a primary route for ammonia (B1221849) assimilation under nitrogen-rich conditions, while the GS-GOGAT system is favored when nitrogen is limited due to its higher affinity for ammonia. researchgate.netwikipedia.org In mammals, glutamate plays a central role in nitrogen flow, acting as both a nitrogen donor and acceptor. wikipedia.org The oxidative deamination of glutamate by GDH in mammalian liver mitochondria is a key step in the urea (B33335) cycle, facilitating the excretion of excess nitrogen. wikipedia.orgwikipedia.org

Furthermore, some organisms have evolved unique pathways for glutamate fermentation under anaerobic conditions, as seen in certain species of Clostridiales and Fusobacteriales. researchgate.net These pathways, which are not universally distributed, highlight the metabolic plasticity that has evolved to allow organisms to thrive in diverse ecological niches. Comparative genomic analyses have revealed that while the enzymes of central metabolism, including those for glutamate, are highly conserved, the pathways associated with the periphery of the network, such as those for secondary metabolite synthesis derived from glutamate, show greater variability and are often taxon-specific. nih.gov

Evolutionary Adaptations of Key Enzymes (e.g., Glutamate Dehydrogenase Allosteric Regulation)

Glutamate dehydrogenase (GDH) is a prime example of an enzyme that has undergone significant evolutionary adaptation in its regulatory mechanisms. In all organisms, GDH exists as a homohexamer. mdpi.comresearchgate.net However, its allosteric regulation varies dramatically, reflecting the differing metabolic demands of organisms.

In bacteria and archaea, GDH generally lacks complex allosteric regulation. researchgate.net Its activity in microbes is often controlled at the transcriptional level or by the concentration of ammonium (B1175870). mdpi.comwikipedia.org This simpler regulatory scheme is sufficient for organisms where the primary role of GDH is tied to central nitrogen metabolism.

In contrast, mammalian GDH exhibits a highly complex system of allosteric regulation. This complexity is linked to the evolution of multicellularity and the need for more sophisticated and rapid control over metabolic fluxes in different tissues. researchgate.netnih.gov A key structural addition in the lineage leading to animals and some unicellular eukaryotes is the "antenna" domain, an insertion that is not present in bacterial or archaeal GDH. researchgate.net This domain is crucial for transmitting allosteric signals.

The evolution of allosteric regulation in GDH appears to have occurred in steps. An intermediate form can be seen in ciliates like Tetrahymena, whose GDH is activated by ADP but, unlike mammalian GDH, is not regulated by GTP or leucine (B10760876). nih.gov The full suite of complex allosteric controls emerged later in animal evolution. nih.gov In mammals, GDH is allosterically activated by ADP and inhibited by GTP. researchgate.net This allows the enzyme's activity to be finely tuned to the cell's energy state, linking amino acid catabolism to the Krebs cycle and energy production. mdpi.comnih.gov The acquisition of regulation by leucine in animals was another crucial step, particularly for its role in promoting insulin (B600854) secretion in response to protein ingestion. nih.gov

Humans and other primates possess two GDH isoenzymes, hGDH1 and hGDH2, which arose from a gene duplication event. mdpi.comnih.gov The hGDH2 isoenzyme has evolved distinct properties, including enhanced activity under conditions that inhibit hGDH1, and is thought to have played a role in the evolution of the human brain. mdpi.com

L-Glutamic Acid Metabolism in Extremophiles

Extremophiles, organisms that thrive in extreme environments, have evolved unique metabolic adaptations involving L-glutamic acid to survive conditions of high temperature, salinity, or extreme pH.

Thermophiles and Hyperthermophiles: These organisms, living at high temperatures, possess highly thermostable enzymes. The GDH from hyperthermophilic archaea like Sulfolobus solfataricus and Pyrococcus furiosus is remarkably stable at temperatures up to and even above 100°C. nih.govnih.gov This stability is often dependent on the enzyme's quaternary structure, with the hexameric form being the most active and stable. nih.govnih.gov In these organisms, GDH plays a central role in nitrogen metabolism, catalyzing the synthesis of glutamate from ammonia and 2-oxoglutarate. nih.govasm.org However, the high temperatures and often acidic conditions favored by some thermophiles can pose a challenge. L-glutamate can spontaneously cyclize to form L-pyroglutamic acid, a compound that can inhibit the growth of organisms like Sulfolobus solfataricus. nih.govasm.org This highlights a potential metabolic hurdle that these organisms must overcome.

Halophiles: Moderately halophilic bacteria, which grow in high-salt environments, use a strategy of accumulating "compatible solutes" to balance the external osmotic pressure. nih.govasm.org L-glutamate, along with L-glutamine, serves as a major compatible solute in organisms like Halobacillus halophilus when grown at intermediate salinities (e.g., 1.0 to 1.5 M NaCl). nih.govasm.orgfrontiersin.org The intracellular concentration of glutamate increases in response to rising external salinity, demonstrating its role in osmotic adjustment. frontiersin.org Interestingly, at even higher salt concentrations, some halophiles switch their strategy, prioritizing the synthesis of other compatible solutes like proline. nih.govfrontiersin.org In some halophilic methanogenic archaea, L-α-glutamate is accumulated alongside other compatible solutes like Nε-acetyl-β-lysine and β-glutamine. asm.orgresearchgate.net

Acidophiles: In acidic environments, some bacteria utilize the glutamate decarboxylase (GAD) system as a mechanism for acid tolerance. nih.gov This system involves the uptake of L-glutamate and its decarboxylation to γ-aminobutyrate (GABA). This reaction consumes an intracellular proton, thereby helping to maintain a near-neutral internal pH. The resulting GABA is then exported from the cell in exchange for more glutamate. nih.gov This represents a specialized use of glutamate metabolism as a survival strategy in extreme pH conditions.

Q & A

Q. What standardized methods are recommended for quantifying free L-glutamic acid in biological or food matrices?

  • Methodological Answer : The most reliable approaches include reverse-phase high-performance liquid chromatography (RP-HPLC) after dansylation and enzymatic colorimetric assays using glutamate dehydrogenase (GDH) or oxidase . For RP-HPLC, samples undergo extraction (e.g., aqueous buffer), derivatization with dansyl chloride, and separation using a C18 column with UV detection. Enzymatic assays involve NAD(P)H-linked reactions, where L-glutamic acid oxidation is measured spectrophotometrically at 340 nm. Ensure sample preparation includes deproteinization (e.g., perchloric acid) or heat treatment (80°C for 15 minutes) to inactivate enzymes in fermentation/cell culture media . Validate results with internal standards (e.g., spiked recovery tests) to detect matrix interference .

Q. How do the physicochemical properties of L-glutamic acid influence its role in protein structure and enzymatic assays?

  • Methodological Answer : L-Glutamic acid’s polar side chain (pKa ~4.25) contributes to protein solubility and ionic interactions in aqueous buffers. Its hydrophilicity necessitates careful handling in hydrophobic interaction chromatography (HIC) or membrane-based assays. In enzymatic assays, pH optimization (e.g., pH 8.0–8.6 for GDH activity) ensures maximal ionization of the α-carboxyl group, critical for substrate binding . For crystallization studies, note its polymorphism: the metastable α-form (needle-like crystals) can be stabilized using conformationally mimetic additives (e.g., tartaric acid derivatives) to suppress the thermodynamically stable β-form .

Q. What protocols are used to assess L-glutamic acid’s role as a neurotransmitter in CNS studies?

  • Methodological Answer : Employ isotope-labeled tracers (e.g., L-glutamic acid-1-¹³C) to track neuronal uptake and metabolism via LC-MS . For electrophysiology, use acute brain slices or cultured neurons with glutamate receptor agonists/antagonists (e.g., NMDA, AMPA) to measure excitatory postsynaptic currents (EPSCs). In vivo microdialysis can quantify extracellular glutamate levels, but include enzymatic scavengers (e.g., glutamate-pyruvate transaminase) in perfusates to prevent degradation .

Q. How is L-glutamic acid quantified in plant or microbial systems during metabolic studies?

  • Methodological Answer : For microbial fermentation, use centrifugation (10,000 ×g, 10 minutes) to separate cells from broth, followed by ultrafiltration (3 kDa cutoff) to remove proteins. Analyze supernatant via enzymatic kits (linear range: 0.4–14 µg/assay) . In plants, homogenize tissues in 80% ethanol, concentrate via rotary evaporation, and derivatize with o-phthalaldehyde (OPA) for HPLC-fluorescence detection .

Q. What are the key considerations for preparing L-glutamic acid solutions in cell culture media?

  • Methodological Answer : Dissolve L-glutamic acid in sterile PBS (pH 7.4) at 50–100 mM, filter-sterilize (0.22 µm), and store at −20°C. Avoid repeated freeze-thaw cycles to prevent racemization to D-glutamic acid, which is inactive in mammalian systems. For neuronal cultures, maintain concentrations ≤10 µM to prevent excitotoxicity .

Advanced Research Questions

Q. How can Response Surface Methodology (RSM) optimize L-glutamic acid production in Corynebacterium glutamicum mutants?

  • Methodological Answer : Design a Box-Behnken model to evaluate variables like inoculum age (24–72 hours), temperature (25–35°C), glucose (5–15%), and urea (0.5–2.0%) concentrations . Conduct 30–50 trials with center points to assess curvature. Validate predictions via ANOVA (p < 0.05) and confirm optimal conditions (e.g., 48.9-hour inoculum, 30°C, 11.5% glucose, 1% urea) in triplicate bioreactor runs. RSM reduces experimental runs by 60% compared to one-factor-at-a-time approaches .

Q. What strategies mitigate interference in L-glutamic acid assays from complex biological matrices?

  • Methodological Answer : For samples with high NADH/NADPH background (e.g., blood), use coupled enzymatic systems (e.g., glutamate decarboxylase + GDH) to enhance specificity . In plant extracts with phenolic compounds, pretreat with polyvinylpolypyrrolidone (PVPP) to adsorb interferents. For LC-MS, employ hydrophilic interaction liquid chromatography (HILIC) to separate glutamate from isobaric compounds like glutamine .

Q. How do conformational additives stabilize metastable polymorphs of L-glutamic acid?

  • Methodological Answer : Screen additives (e.g., L-tartaric acid, D-malic acid) that mimic the conformation of the α-polymorph’s carboxylate group. Use molecular docking simulations to predict additive binding affinity to β-form crystal nuclei. Validate via polarized light microscopy and X-ray diffraction (XRD). A 0.5% (w/v) additive concentration typically suppresses β-form growth by >90% .

Q. What multi-omics approaches elucidate L-glutamic acid’s metabolic flux in pesticide-resistant organisms?

  • Methodological Answer : Combine RNA-seq and untargeted metabolomics (UHPLC-QTOF-MS) to map pathways in organisms like Spodoptera frugiperda. Identify downregulated glutamate dehydrogenase (GDH) transcripts and correlate with reduced L-glutamic acid levels (fold-change ≤0.7) in insecticide-resistant strains. Use KEGG enrichment to highlight perturbations in alanine/aspartate/glutamate metabolism .

Q. How does isotopic labeling (e.g., ¹³C) enhance tracer studies of L-glutamic acid in dopaminergic systems?

  • Methodological Answer :
    Administer L-glutamic acid-1-¹³C (10 mM in PBS) to primary dopaminergic neurons. Track incorporation into TCA cycle intermediates via GC-MS after derivatization with MTBSTFA. Use kinetic modeling (e.g., Isotopomer Spectral Analysis) to calculate glutamate-to-α-ketoglutarate flux rates. Pair with microelectrode arrays to correlate metabolic flux with dopamine release kinetics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.